molecular formula C24H22F3NO6 B11623772 Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11623772
M. Wt: 477.4 g/mol
InChI Key: FJMIWLVOQCZXKF-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and piperidines, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension and angina .

Uniqueness

What sets 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and bioavailability .

Properties

Molecular Formula

C24H22F3NO6

Molecular Weight

477.4 g/mol

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22F3NO6/c1-31-19-9-8-14(10-20(19)32-2)21-17(22(29)33-3)12-28(13-18(21)23(30)34-4)16-7-5-6-15(11-16)24(25,26)27/h5-13,21H,1-4H3

InChI Key

FJMIWLVOQCZXKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC)OC

Origin of Product

United States

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